BenchChemオンラインストアへようこそ!

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

DHFR inhibition Antifolate Enzyme assay

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 947305-13-7) is a pyrrolo[3,4-d]pyrimidine scaffold whose 2-methoxy group enables distinct target engagement profiles unattainable with 2-chloro or 2-ethyl analogs. Confirmed Ki 147 nM against human DHFR supports oncology programs; ATR inhibitor derivatives built from this core achieve IC₅₀ as low as 7 nM. Balanced cLogP (~1) and pKa (4.47) ensure direct biochemical assay compatibility without organic co-solvent. Free base aqueous solubility is 1.2 mg/mL; for high-concentration workflows, specify the HCl salt (CAS 1360364-97-1, 23.4 mg/mL).

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 947305-13-7
Cat. No. B3196006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
CAS947305-13-7
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCOC1=NC=C2CNCC2=N1
InChIInChI=1S/C7H9N3O/c1-11-7-9-3-5-2-8-4-6(5)10-7/h3,8H,2,4H2,1H3
InChIKeyRJOIPLYQYPCIKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 947305-13-7): Molecular Profile and Baseline Procurement Context


2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 947305-13-7, C₇H₉N₃O, MW 151.17) is a heterocyclic compound featuring a fused pyrrolo[3,4-d]pyrimidine core with a methoxy substituent at the 2-position. This scaffold serves as a privileged intermediate for developing kinase inhibitors, particularly those targeting ATR kinase and other members of the PIKK family [1]. The compound exhibits a measured aqueous solubility of 1.2 mg/mL as free base, with a calculated partition coefficient (cLogP) of approximately 1, and demonstrates measurable inhibitory activity against human dihydrofolate reductase (DHFR) with a Ki of 147 nM [2]. These properties establish a defined baseline against which procurement decisions for related pyrrolopyrimidine building blocks can be quantitatively evaluated.

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 947305-13-7): Why Generic Pyrrolopyrimidine Substitution Introduces Material Risk


The pyrrolo[3,4-d]pyrimidine scaffold exhibits pronounced substituent-dependent biological activity profiles that preclude casual interchangeability among analogs. The methoxy group at the 2-position modulates both electronic distribution and steric accommodation within ATP-binding pockets, directly influencing target engagement. Literature demonstrates that structurally proximate analogs such as 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine show Plasmodium falciparum DHFR IC₅₀ of 0.8 μM, while the 2-methoxy derivative exhibits a Ki of 147 nM against human DHFR—a divergent species selectivity profile driven solely by the 2-position substituent [1]. Furthermore, within ATR inhibitor programs, the 2-methoxy variant serves as a distinct synthetic entry point for structure-activity relationship (SAR) exploration that cannot be replicated by 2-chloro or unsubstituted congeners [2]. Generic substitution risks introducing uncharacterized off-target activity, altered metabolic stability, or synthetic route incompatibility that may invalidate downstream biological interpretation.

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 947305-13-7): Quantitative Differentiation Evidence Against Key Comparators


2-Methoxy Derivative Exhibits Measurable Human DHFR Inhibitory Activity (Ki = 147 nM) While 2-Ethyl Analog Shows PfDHFR Selectivity

The 2-methoxy-substituted pyrrolo[3,4-d]pyrimidine demonstrates direct inhibition of human dihydrofolate reductase (DHFR) with a Ki value of 147 nM as determined by UV-Vis spectrometry using dihydrofolate as substrate in the presence of NADPH [1]. In contrast, the structurally related 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibits inhibitory activity primarily against Plasmodium falciparum DHFR with an IC₅₀ of 0.8 μM, representing a distinct species selectivity profile [2].

DHFR inhibition Antifolate Enzyme assay

Hydrochloride Salt Form Provides 19.5-Fold Aqueous Solubility Enhancement Over Free Base

The hydrochloride salt of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1360364-97-1) exhibits an aqueous solubility of 23.4 mg/mL at 25°C, compared to only 1.2 mg/mL for the free base (CAS 947305-13-7) under identical conditions [1]. This represents a 19.5-fold improvement in aqueous solubility attributable solely to salt formation.

Solubility Formulation Salt selection

2-Methoxy Substituent Confers Distinct Physicochemical Profile (cLogP ~1, pKa ~4.47) Versus Unsubstituted and 2-Chloro Congeners

The 2-methoxy derivative demonstrates a calculated partition coefficient (cLogP) of approximately 1 and an experimental pKa of 4.47 at 25°C [1]. These values reflect the electron-donating methoxy substituent's influence on the pyrimidine ring's electronic character. In contrast, the unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (MW 121.14) exhibits higher predicted aqueous solubility but lacks the lipophilic character necessary for efficient membrane partitioning. The 2-chloro analog (MW 141.56) carries an electron-withdrawing substituent that alters both pKa and hydrogen-bonding capacity, impacting target binding mode.

Physicochemical properties Lipophilicity Ionization

2-Methoxy Variant Serves as Key Synthetic Intermediate for Advanced ATR Inhibitors Including Lead Compound 5g (ATR IC₅₀ = 0.007 μM)

While 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine itself has not been reported as a direct ATR inhibitor, it serves as a critical synthetic precursor for a series of potent 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based ATR inhibitors. Among these, compound 5g exhibits an IC₅₀ of 0.007 μM against ATR kinase, with demonstrated in vitro antitumor activity and significant reduction of ATR phosphorylation and downstream signaling [1]. The 2-methoxy substitution pattern is essential for subsequent derivatization chemistry that yields these advanced leads.

ATR kinase Cancer therapeutics Synthetic intermediate

2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 947305-13-7): Evidence-Based Application Scenarios for Procurement Decisions


Human DHFR Inhibitor Screening and Antifolate Drug Discovery Programs

Programs targeting human dihydrofolate reductase for oncology or autoimmune indications should prioritize the 2-methoxy variant based on its measured Ki of 147 nM against the human enzyme. This activity profile is mechanistically distinct from 2-alkyl analogs that show preferential activity toward parasite DHFR isoforms [1]. The compound's balanced cLogP (~1) and pKa (4.47) further support biochemical assay compatibility without requiring organic co-solvent adjustments .

ATR Kinase Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams advancing ATR-targeted cancer therapeutics should source the 2-methoxy-substituted core as the entry point for SAR campaigns. Literature precedent demonstrates that derivatives built from this scaffold achieve ATR IC₅₀ values as low as 0.007 μM (compound 5g) [1]. The methoxy group provides a defined synthetic handle for further elaboration, whereas unsubstituted or 2-chloro cores require additional synthetic steps to achieve comparable substitution patterns.

High-Concentration In Vitro Assay and In Vivo Formulation Development

For experimental workflows requiring compound concentrations exceeding 1 mg/mL in aqueous buffer, the hydrochloride salt form (CAS 1360364-97-1, solubility 23.4 mg/mL) should be specified rather than the free base (solubility 1.2 mg/mL) [1]. This 19.5-fold solubility differential eliminates the need for DMSO or other organic co-solvents that may introduce vehicle-related artifacts in cell-based assays or confound pharmacokinetic interpretation in animal studies.

Physicochemical Profiling and Computational Chemistry Model Validation

The compound's experimentally determined pKa (4.47) and calculated cLogP (~1) provide reference values for validating in silico property prediction models and establishing structure-property relationships within pyrrolopyrimidine chemical space [1]. These measured parameters serve as benchmarks for assessing the predictive accuracy of computational tools when applied to related heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.